molecular formula C11H13ClFNO3 B1528530 Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate CAS No. 1498207-35-4

Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate

Cat. No. B1528530
CAS RN: 1498207-35-4
M. Wt: 261.68 g/mol
InChI Key: YKXIZWFYORNKLW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate, commonly referred to as E2A3CF3HP, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine, and it contains a combination of a hydroxyl group, an amino group, and a chloro-fluoro group. E2A3CF3HP is a versatile molecule, as it can be used as a building block for a wide range of molecules, and it can also be used as a catalyst for some chemical reactions.

Scientific Research Applications

Chemical Interactions and Molecular Analysis

The research applications of Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate span various fields, including molecular interaction studies and synthetic chemistry. One notable area is the study of non-hydrogen bond interactions, such as C⋯π interactions, which are significant for understanding molecular assemblies and designing new materials. These interactions are crucial for the rational design of organic compounds with specific properties and applications (Zhang et al., 2012). Additionally, the compound's utility in exploring N⋯π and O⋯π interactions highlights its role in advancing crystal engineering and the development of novel crystalline structures (Zhang et al., 2011).

Synthesis and Chemical Transformations

Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate's reactivity with nucleophiles has been explored to generate derivatives with potential pharmaceutical applications. These transformations highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for various bioactive molecules (Kakimoto et al., 1982).

Anticancer Applications

In the realm of medicinal chemistry, amino acetate functionalized Schiff base organotin(IV) complexes derived from similar structural frameworks have shown promising anticancer activity. Such studies underscore the potential of Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate derivatives in the development of new chemotherapeutic agents (Basu Baul et al., 2009).

Labeling and Tracer Studies

The compound has also been utilized in the synthesis of labeled molecules, such as [14C]flupirtine maleate, demonstrating its value in pharmacological and biochemical tracer studies. Such applications are crucial for drug development, allowing researchers to track the distribution and metabolism of therapeutic agents (Choi et al., 1987).

properties

IUPAC Name

ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO3/c1-2-17-11(16)9(14)10(15)6-3-4-7(12)8(13)5-6/h3-5,9-10,15H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXIZWFYORNKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC(=C(C=C1)Cl)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate
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Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate
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Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate
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Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate
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Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate
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Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate

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